Cas no 303995-89-3 (4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide)
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-BENZOYL-N,N-DIMETHYL-1H-PYRROLE-2-CARBOXAMIDE
- 4-BENZOYL-1H-PYRROLE-2-CARBOXYLIC ACID DIMETHYLAMIDE
- 1H-Pyrrole-2-carboxamide, 4-benzoyl-N,N-dimethyl-
- 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
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- MDL: MFCD00141841
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32290-1g |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
303995-89-3 | tech | 1g |
£1078.00 | 2025-02-20 | |
| abcr | AB296542-500 mg |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, 90%; . |
303995-89-3 | 90% | 500mg |
€678.60 | 2023-06-21 | |
| abcr | AB296542-1 g |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, 90%; . |
303995-89-3 | 90% | 1g |
€1312.80 | 2023-06-21 | |
| abcr | AB296542-500mg |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, 90%; . |
303995-89-3 | 90% | 500mg |
€678.60 | 2025-02-15 | |
| abcr | AB296542-1g |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, 90%; . |
303995-89-3 | 90% | 1g |
€1312.80 | 2025-02-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892336-1g |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
303995-89-3 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587983-50mg |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
303995-89-3 | 98% | 50mg |
¥1606.00 | 2024-08-02 | |
| Apollo Scientific | OR32290-500mg |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
303995-89-3 | tech | 500mg |
£539.00 | 2025-02-20 | |
| Ambeed | A889915-1g |
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
303995-89-3 | 90% | 1g |
$611.0 | 2024-08-03 | |
| A2B Chem LLC | AI70587-1mg |
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
303995-89-3 | >90% | 1mg |
$201.00 | 2024-04-20 |
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide Suppliers
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
4-Benzoyl-N,N-Dimethyl-1H-Pyrrole-2-Carboxamide: A Comprehensive Overview
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS No. 303995-89-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives and is characterized by its unique structural features, which include a benzoyl group and N,N-dimethyl substituents on the pyrrole ring. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide molecule is synthesized through a series of well-defined chemical reactions, typically involving the condensation of a suitable pyrrole derivative with benzoyl chloride in the presence of a base. The resulting compound is then further modified to introduce the N,N-dimethyl substituents. This synthetic pathway has been extensively studied and optimized to ensure high yields and purity, making it suitable for large-scale production.
One of the key areas of interest for 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is its potential as a lead compound in the development of novel therapeutic agents. Recent studies have shown that this compound exhibits significant biological activity, particularly in modulating specific cellular pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can effectively inhibit the activity of certain enzymes involved in inflammatory responses, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide has also shown potential as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways. These findings have been corroborated by several independent research groups, highlighting the broad therapeutic potential of this molecule.
The pharmacokinetic profile of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide has also been extensively studied. Research conducted by a team at the University of California, Los Angeles (UCLA) has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, it has good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication.
To further explore the therapeutic potential of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of this compound in human subjects with various conditions, including inflammatory diseases and cancer. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses.
In conclusion, 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS No. 303995-89-3) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique structural features and promising biological activities make it a valuable candidate for the development of novel therapeutic agents. As ongoing research continues to uncover new insights into its mechanisms of action and potential applications, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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